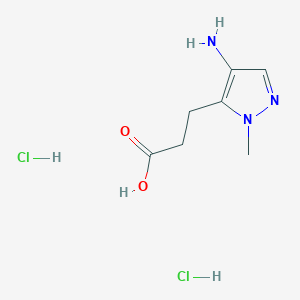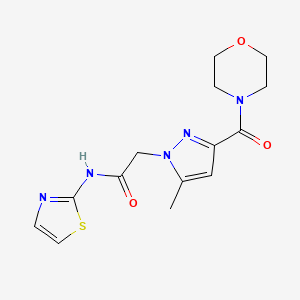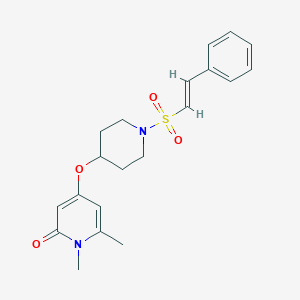![molecular formula C17H14FNO2S B2705280 4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane CAS No. 691858-25-0](/img/structure/B2705280.png)
4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane is a chemical compound with the molecular formula C17H14FNO2S and a molecular weight of 315.36 g/mol . This compound is characterized by the presence of a fluorobenzoyl group, an oxime group, and a thiochromane ring, making it a unique and versatile molecule in various scientific fields.
Méthodes De Préparation
The synthesis of 4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane typically involves the following steps:
Formation of the Thiochromane Ring: The thiochromane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioether or a thiol, under acidic or basic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through an acylation reaction using 4-fluorobenzoyl chloride and a suitable base, such as pyridine or triethylamine.
Formation of the Oxime Group: The oxime group can be formed by reacting the resulting ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, as well as scaling up the process to meet commercial demands.
Analyse Des Réactions Chimiques
4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways and targets.
Mécanisme D'action
The mechanism of action of 4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. Additionally, the compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane can be compared with other similar compounds, such as:
4-{[(4-Chlorobenzoyl)oxy]imino}-6-methylthiochromane: This compound has a similar structure but contains a chlorine atom instead of a fluorine atom. The presence of chlorine may affect its chemical reactivity and biological activity.
4-{[(4-Bromobenzoyl)oxy]imino}-6-methylthiochromane: This compound contains a bromine atom instead of a fluorine atom. Bromine’s larger size and different electronegativity may influence the compound’s properties.
4-{[(4-Methylbenzoyl)oxy]imino}-6-methylthiochromane: This compound has a methyl group instead of a fluorine atom.
Propriétés
IUPAC Name |
[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S/c1-11-2-7-16-14(10-11)15(8-9-22-16)19-21-17(20)12-3-5-13(18)6-4-12/h2-7,10H,8-9H2,1H3/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQOBLHITLCPGB-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC2=NOC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)SCC/C2=N\OC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2705197.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2705198.png)
![Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate](/img/structure/B2705201.png)



![methyl2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetatedihydrochloride](/img/structure/B2705208.png)



![7-Oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2705217.png)


![1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone](/img/structure/B2705220.png)
